molecular formula C22H23N5O3S B234166 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide

Numéro de catalogue B234166
Poids moléculaire: 437.5 g/mol
Clé InChI: ITSDESXRHFTLMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) enzyme. It has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mécanisme D'action

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide selectively inhibits the activity of PTK, which plays a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting PTK activity, this compound disrupts the signaling pathways that promote the growth and survival of cancer cells and autoimmune cells. This leads to cell death and a reduction in disease severity.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on PTK activity in vitro and in vivo. It has also been shown to induce cell death in cancer cells and autoimmune cells. In preclinical studies, this compound has demonstrated efficacy in reducing tumor growth and improving survival rates in animal models of cancer. In autoimmune disease models, this compound has been shown to reduce disease severity and improve symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide is its selectivity for PTK, which reduces the likelihood of off-target effects. It also has good pharmacokinetic properties, which allows for effective dosing and distribution in vivo. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide. One area of focus is the development of combination therapies with other drugs to enhance its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential use in other diseases beyond cancer and autoimmune diseases.
Conclusion
This compound is a promising small molecule inhibitor that targets PTK and has shown efficacy in preclinical studies for the treatment of cancer and autoimmune diseases. Its selectivity for PTK and good pharmacokinetic properties make it a potential candidate for further development. However, further research is needed to determine its safety and efficacy in humans and to explore its potential use in other diseases.

Méthodes De Synthèse

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide involves several steps, including the preparation of the starting materials, coupling reactions, and purification. The first step involves the preparation of 3-ethyl-1,2,4-triazole-5-thiol, which is then coupled with 2-methoxy-4-nitrobenzoyl chloride to form 5-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxybenzoic acid. This intermediate is then coupled with 3-isopropoxyaniline to form the final product, this compound.

Applications De Recherche Scientifique

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This compound works by inhibiting the activity of PTK, which is involved in cell signaling pathways that regulate cell growth and survival.

Propriétés

Formule moléculaire

C22H23N5O3S

Poids moléculaire

437.5 g/mol

Nom IUPAC

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C22H23N5O3S/c1-5-19-24-25-22-27(19)26-21(31-22)15-9-10-18(29-4)17(12-15)23-20(28)14-7-6-8-16(11-14)30-13(2)3/h6-13H,5H2,1-4H3,(H,23,28)

Clé InChI

ITSDESXRHFTLMK-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC(C)C

SMILES canonique

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.